molecular formula C18H14O B104958 9,10-Dihydrotetraphen-11(8H)-one CAS No. 60968-15-2

9,10-Dihydrotetraphen-11(8H)-one

Cat. No.: B104958
CAS No.: 60968-15-2
M. Wt: 246.3 g/mol
InChI Key: JHIPBSSFIDSOLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9,10-Dihydrotetraphen-11(8H)-one (CAS: 60968-15-2) is a polycyclic aromatic ketone.

Properties

CAS No.

60968-15-2

Molecular Formula

C18H14O

Molecular Weight

246.3 g/mol

IUPAC Name

9,10-dihydro-8H-benzo[a]anthracen-11-one

InChI

InChI=1S/C18H14O/c19-18-7-3-5-13-10-14-9-8-12-4-1-2-6-15(12)16(14)11-17(13)18/h1-2,4,6,8-11H,3,5,7H2

InChI Key

JHIPBSSFIDSOLD-UHFFFAOYSA-N

SMILES

C1CC2=C(C=C3C(=C2)C=CC4=CC=CC=C43)C(=O)C1

Canonical SMILES

C1CC2=C(C=C3C(=C2)C=CC4=CC=CC=C43)C(=O)C1

Synonyms

9,10-Dihydro-benz[a]anthracen-11(8)-one

Origin of Product

United States

Comparison with Similar Compounds

9,10-Dihydroanthracene (CAS: 613-31-0)

  • Molecular Formula : C₁₄H₁₂ (MW: 180.25 g/mol)
  • Structural Differences : Lacks the ketone group present in 9,10-Dihydrotetraphen-11(8H)-one. It consists of three fused benzene rings with partial hydrogenation at the 9,10-positions.
  • Applications : Primarily used in organic synthesis and materials science.
  • Safety : Requires precautions for inhalation and ingestion, but hazards are less severe compared to the ketone derivative .

9,9-Dimethyl-12-(4-nitrophenyl)-9,10-dihydro-12H-benzo[a]xanthen-11(8H)-one

  • Molecular Formula: C₂₅H₂₁NO₄ (MW: 399.44 g/mol)
  • Structural Features : Contains a xanthene core fused with a benzopyran system, a nitro-substituted phenyl group, and two methyl groups. The ketone is at the 11th position.
  • Biological Activity : Exhibits anti-inflammatory and antiviral properties due to the nitro group and extended conjugation .
  • Synthesis : Prepared via a three-component reaction involving 2-naphthol, benzaldehyde derivatives, and cyclic diketones, catalyzed by ytterbium triflate .
  • Key Difference : The nitro group enhances biological activity but increases environmental persistence compared to this compound.

9,10-Dihydro-9,9-dimethyl-11H-cyclohepta[a]naphthalen-11-one

  • Structural Features : Combines a cycloheptane ring with a naphthalene system and a ketone. The dimethyl groups at the 9th position enhance steric stability.
  • Applications : Likely used in fragrances or pharmaceuticals, given its classification under "Fragrances & Essences" .

Comparative Analysis Table

Property This compound 9,10-Dihydroanthracene Benzo[a]xanthenone Derivative Cyclohepta[a]naphthalenone
Molecular Weight (g/mol) Not specified 180.25 399.44 Not specified
Functional Groups Ketone None Ketone, nitro, methyl Ketone, dimethyl
Key Applications Not reported Organic synthesis Pharmaceuticals (anti-inflammatory) Fragrances, specialty chemicals
Hazards Skin irritation, environmental toxicity Moderate inhalation risk High persistence due to nitro group Likely low acute toxicity

Research Findings and Implications

  • Biological Relevance: The nitro and methyl substituents in the benzo[a]xanthenone derivative highlight how functionalization can enhance bioactivity, a strategy that could be applied to modify this compound for pharmaceutical use .
  • Environmental Impact: Compounds with nitro groups (e.g., benzo[a]xanthenone) pose higher environmental risks, necessitating stricter disposal protocols compared to non-nitrated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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